molecular formula C11H12FNO3 B12197452 Methyl 3-[(4-fluorophenyl)formamido]propanoate

Methyl 3-[(4-fluorophenyl)formamido]propanoate

Cat. No.: B12197452
M. Wt: 225.22 g/mol
InChI Key: HUZSKIWNOJVRKJ-UHFFFAOYSA-N
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Description

Methyl 3-[(4-fluorophenyl)formamido]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, with a 4-fluorophenyl group and a formamido group attached to the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-fluorophenyl)formamido]propanoate typically involves the esterification of 3-[(4-fluorophenyl)formamido]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-fluorophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.

    Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.

    Substitution: Nucleophilic aromatic substitution reactions often require the use of strong nucleophiles, such as sodium methoxide, and elevated temperatures.

Major Products Formed

    Hydrolysis: 3-[(4-fluorophenyl)formamido]propanoic acid and methanol.

    Reduction: Methyl 3-[(4-fluorophenyl)amino]propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(4-fluorophenyl)formamido]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-fluorophenyl)formamido]propanoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the formamido group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(4-bromophenyl)formamido]propanoate: Similar structure but with a bromine atom instead of a fluorine atom.

    Methyl 3-[(4-chlorophenyl)formamido]propanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-[(4-methylphenyl)formamido]propanoate: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

Methyl 3-[(4-fluorophenyl)formamido]propanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable building block in the synthesis of pharmaceuticals and other specialized chemicals.

Biological Activity

Methyl 3-[(4-fluorophenyl)formamido]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14FNO3. The presence of the fluorine atom in the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.

PropertyValue
Molecular FormulaC12H14FNO3
Molecular Weight239.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The fluorine atom is believed to enhance binding affinity to target proteins, which may include enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, thereby altering metabolic processes.
  • Receptor Modulation : It may also modulate receptor activity, impacting signal transduction pathways.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 7 µM. The mechanism was attributed to apoptosis induction via the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

Research on the anti-inflammatory effects demonstrated that the compound reduced pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of 15 µM for TNF-α inhibition, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50 Value (µM)
AnticancerReduced cell viability7
Anti-inflammatoryInhibition of TNF-α15

Synthesis and Derivatives

The synthesis of this compound typically involves a multi-step organic reaction pathway that includes:

  • Formation of the Formamide : Reaction between propanoic acid derivatives and fluorinated anilines.
  • Esterification : Conversion to the methyl ester using methanol and acid catalysts.

Table 3: Synthetic Pathway Overview

StepReaction TypeKey Reagents
Step 1Amide FormationFluorinated aniline, propanoic acid
Step 2EsterificationMethanol, acid catalyst

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 3-[(4-fluorobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12FNO3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

HUZSKIWNOJVRKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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